4-Phenyl-2-imidazolidinone

Description

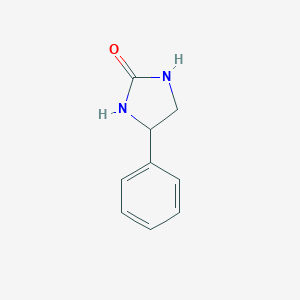

Structure

3D Structure

Properties

IUPAC Name |

4-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIYIBJKBDTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314119 | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27129-49-3 | |

| Record name | 4-Phenyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27129-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A598HL2HAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenyl-2-imidazolidinone: Structure, Properties, and Application in Asymmetric Synthesis

This guide provides a comprehensive technical overview of 4-Phenyl-2-imidazolidinone, a heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical and physical properties, detailed structural features, synthesis, and its pivotal role as a chiral auxiliary in controlling stereochemical outcomes.

Introduction: The Imidazolidinone Scaffold

Imidazolidin-2-ones are five-membered cyclic urea derivatives that form the core structure of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] Their rigid framework and the presence of multiple functionalization points make them valuable synthons in medicinal chemistry and materials science. The introduction of a phenyl group at the 4-position creates a chiral center, rendering this compound a powerful tool in the field of asymmetric synthesis, where precise control over molecular three-dimensional orientation is paramount.[3]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| CAS Number | 27129-49-3 | [5] |

| Melting Point | 160 - 163 °C | [4] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Structural Analysis and Stereochemistry

The defining structural feature of this compound is the presence of a stereocenter at the C4 position, where the phenyl group is attached. This gives rise to two enantiomers: (R)-4-Phenyl-2-imidazolidinone and (S)-4-Phenyl-2-imidazolidinone.

The imidazolidinone ring typically adopts a nearly planar or a slight envelope conformation. X-ray crystallography studies on the closely related 5-phenyl-2-thioxo-4-imidazolidinone show two independent molecules in the asymmetric unit, differing mainly in the orientation of the phenyl ring relative to the five-membered ring.[2][6] This suggests that rotation around the C4-phenyl bond is a key conformational variable. In the solid state, extensive intermolecular hydrogen bonding is observed between the N-H protons and the carbonyl oxygen (or thione sulfur), forming dimeric structures.[2][6]

Synthesis of this compound

The synthesis of the imidazolidin-2-one core can be achieved through several routes, with a common and direct method being the reaction of a 1,2-diamine with a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or urea.[7] The following protocol describes a representative synthesis of racemic this compound starting from 1-phenylethane-1,2-diamine.

Experimental Protocol: Synthesis from 1-Phenylethane-1,2-diamine

This procedure is based on established methods for the cyclization of 1,2-diamines to form cyclic ureas.[7]

Materials:

-

1-Phenylethane-1,2-diamine

-

Carbonyldiimidazole (CDI) or Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethane-1,2-diamine (1.0 eq) and dissolve it in anhydrous THF.

-

Addition of Carbonylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. CDI is a safer alternative to phosgene.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure.

-

Extraction: To the resulting aqueous residue, add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Self-Validation: The bicarbonate wash removes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the urea moiety.

-

C=O Stretching: A strong, sharp absorption band will be present around 1690-1710 cm⁻¹, characteristic of the cyclic urea carbonyl group.

-

Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹ from the C-H stretches of the phenyl group.

-

Aliphatic C-H Stretching: Bands corresponding to the C-H stretches of the imidazolidinone ring will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic absorptions for the phenyl ring will be seen in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The expected chemical shifts are based on data from similar imidazolidinone structures.[8]

¹H NMR Spectrum (Proton NMR):

-

Aromatic Protons (C₆H₅): A multiplet integrating to 5 hydrogens will be observed in the aromatic region, typically between δ 7.20-7.40 ppm.

-

Methine Proton (C4-H): A multiplet (likely a triplet of doublets) for the single proton at the chiral center will appear around δ 4.5-5.0 ppm.

-

Methylene Protons (C5-H₂): The two protons on C5 are diastereotopic and will appear as two separate multiplets, likely in the range of δ 3.2-4.0 ppm.

-

Amine Protons (N-H): Two broad singlets corresponding to the two N-H protons will be present, with chemical shifts that can vary depending on solvent and concentration, but typically in the range of δ 5.0-7.0 ppm.

¹³C NMR Spectrum (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): The carbonyl carbon will appear as a single resonance in the downfield region, around δ 160-165 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals will be present in the δ 125-145 ppm range. The ipso-carbon (the one attached to the imidazolidinone ring) will be distinct from the ortho, meta, and para carbons.

-

Methine Carbon (C4): The chiral carbon atom will resonate around δ 55-60 ppm.

-

Methylene Carbon (C5): The methylene carbon will show a signal in the δ 45-50 ppm region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z = 162. The fragmentation pattern would likely involve:

-

Loss of the phenyl group: A significant fragment at m/z = 85 ([M - 77]⁺) resulting from the cleavage of the C4-phenyl bond.

-

Benzylic cleavage: The formation of a tropylium ion or benzyl cation at m/z = 91 is also a possible fragmentation pathway.

-

Ring fragmentation: Cleavage of the imidazolidinone ring can lead to various smaller fragments. A common fragmentation for cyclic ureas involves the loss of isocyanate species.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary application for enantiomerically pure this compound is as a chiral auxiliary.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.[3]

Mechanism of Stereocontrol

The effectiveness of this compound as a chiral auxiliary stems from the steric bulk of the phenyl group, which effectively shields one face of the molecule. The general workflow is as follows:

-

Acylation: The auxiliary is first acylated at one of its nitrogen atoms (typically N1) by deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an acyl chloride or anhydride. This attaches the prochiral substrate to the chiral auxiliary.

-

Enolate Formation: The α-proton of the acyl group is then removed using a base (e.g., Lithium diisopropylamide, LDA) to form a rigid, chelated enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.

-

Diastereoselective Reaction: The bulky phenyl group at C4 sterically hinders the "top" face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered "bottom" face. This results in the highly diastereoselective formation of a new stereocenter.

-

Auxiliary Cleavage: The newly formed chiral product is then cleaved from the auxiliary. This can be achieved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄, or conversion to a Weinreb amide) to yield the desired carboxylic acid, alcohol, or aldehyde, respectively. The chiral auxiliary can often be recovered and reused.[3]

This methodology provides a reliable and predictable route to enantiomerically pure α-substituted carboxylic acid derivatives, which are crucial building blocks in the synthesis of many pharmaceuticals.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a structurally important and synthetically versatile molecule. Its well-defined chemical properties and predictable stereochemistry make it an invaluable tool for synthetic organic chemists. In particular, its application as a chiral auxiliary provides a robust and reliable method for the asymmetric synthesis of complex chiral molecules, underscoring its importance in modern drug discovery and development. The methodologies outlined in this guide provide a framework for its synthesis, characterization, and effective utilization in achieving high levels of stereocontrol.

References

-

Chiral auxiliary. In Wikipedia. (2023, November 28). [Link]

-

Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. (2017). [Link]

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles. (2003). [Link]

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. (2024). [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. (2019). [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. (n.d.). [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. (2002). [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. (2000). [Link]

-

1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. (n.d.). Retrieved from [Link]

-

4,5-Diphenyl-2-imidazolidinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

-

MS fragmentation pattern for the imidazolidines. ResearchGate. (n.d.). Retrieved from [Link]

-

Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. J-Stage. (2007). [Link]

-

Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. Sci-Hub. (2007). [Link]

-

13C NMR chemical shift assignments of compounds 1 and 2. ResearchGate. (n.d.). Retrieved from [Link]

-

Chiral 4-Phenyl-2-trifluoromethyloxazolidine: A High-Performance Chiral Auxiliary for the Alkylation of Amides. ResearchGate. (2004). [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019). [Link]

-

Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. NIH National Library of Medicine. (2021). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

-

13C NMR Chemical Shift. Oregon State University. (n.d.). Retrieved from [Link]

-

4-Phenylimidazolidin-2-one. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. mdpi.com [mdpi.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 8. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Phenyl-2-imidazolidinone from Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Phenyl-2-imidazolidinone, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available amino acid, phenylglycine. While a direct, one-pot conversion is not extensively documented, this paper outlines a scientifically robust, two-stage approach based on established principles of organic synthesis. The proposed methodology is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of the Imidazolidinone Core

Imidazolidin-2-ones are a class of five-membered nitrogen-containing heterocycles that are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds.[1] Their rigid, planar structure and ability to participate in hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The presence of a phenyl group at the 4-position, as in this compound, adds a key lipophilic element, often enhancing binding affinity to target proteins. Consequently, the development of efficient and scalable synthetic routes to substituted imidazolidinones like this compound is of significant interest to the drug discovery and development community.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound from phenylglycine can be logically approached in two primary stages:

-

Stage 1: Formation of the Key Intermediate - N-Carbamoyl-phenylglycine Ethyl Ester. This initial step involves the protection of the carboxylic acid functionality of phenylglycine as an ethyl ester, followed by the introduction of a carbamoyl group to the amino function.

-

Stage 2: Intramolecular Cyclization. The second stage focuses on the intramolecular cyclization of the N-carbamoyl intermediate to yield the target this compound.

This strategic division allows for greater control over the reaction and facilitates the purification of intermediates, ultimately leading to a higher purity of the final product.

Stage 1: Synthesis of N-Carbamoyl-phenylglycine Ethyl Ester

The initial step in this synthetic sequence is the esterification of phenylglycine. The protection of the carboxylic acid as an ethyl ester is crucial to prevent its interference in the subsequent urea formation step. This can be readily achieved using a standard Fischer esterification protocol.

Following esterification, the amino group of the phenylglycine ethyl ester is converted to a urea moiety. A common and effective method for this transformation is the reaction with potassium cyanate in the presence of a mild acid. This in situ generation of isocyanic acid allows for a controlled carbamoylation of the primary amine.

Stage 2: Intramolecular Cyclization to this compound

The cyclization of the N-carbamoyl-phenylglycine ethyl ester intermediate to the desired this compound is the key ring-forming step. This transformation can be effectively promoted under either acidic or basic conditions. Acid-catalyzed cyclization typically involves the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by the terminal nitrogen of the urea moiety. Conversely, base-catalyzed cyclization proceeds via deprotonation of the urea nitrogen, increasing its nucleophilicity for attack on the ester carbonyl. The choice between acidic and basic conditions often depends on the stability of the starting material and the desired reaction kinetics.

Reaction Mechanism

The proposed mechanism for the acid-catalyzed cyclization of N-carbamoyl-phenylglycine ethyl ester is depicted below. The reaction is initiated by the protonation of the ester carbonyl, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the urea group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol drive the reaction towards the formation of the stable five-membered imidazolidinone ring.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Stage 1: Synthesis of Phenylglycine Ethyl Ester

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylglycine (15.1 g, 100 mmol) and absolute ethanol (200 mL).

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid (5.4 mL, 100 mmol) to the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylglycine ethyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Stage 1: Synthesis of N-Carbamoyl-phenylglycine Ethyl Ester

-

Reaction Setup: Dissolve the purified phenylglycine ethyl ester (17.9 g, 100 mmol) in a mixture of acetic acid (100 mL) and water (100 mL) in a round-bottom flask.

-

Reagent Addition: Add potassium cyanate (12.2 g, 150 mmol) in portions to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

-

Filtration and Drying: Filter the solid, wash with cold water, and dry under vacuum to yield the N-carbamoyl-phenylglycine ethyl ester.

Stage 2: Intramolecular Cyclization to this compound

-

Reaction Setup: To a round-bottom flask, add the N-carbamoyl-phenylglycine ethyl ester (22.2 g, 100 mmol) and a 6 M solution of hydrochloric acid (100 mL).

-

Reflux: Heat the mixture to reflux for 2-3 hours, monitoring by TLC.

-

Cooling and Neutralization: Cool the reaction mixture in an ice bath and neutralize carefully with a concentrated solution of sodium hydroxide until a pH of ~7 is reached.

-

Precipitation and Filtration: The product will precipitate out of the solution. Filter the solid and wash with cold water.

-

Recrystallization: Recrystallize the crude product from ethanol/water to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data

| Technique | Expected Values |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 6.65 (s, 1H, NH), 6.45 (s, 1H, NH), 4.75 (t, 1H, CH), 3.60 (dd, 1H, CH₂), 3.10 (dd, 1H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 161.5 (C=O), 144.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 58.0 (CH), 49.0 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 3220 (N-H stretch), 1690 (C=O stretch, amide I), 1600, 1490 (C=C aromatic stretch) |

| Mass Spec. (ESI-MS) | m/z: 163.08 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Data Summary and Visualization

Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

References

- de Sousa Luis, J. A.; Barbosa Filho, J. M.; Lira, B. F.; de Medeiros, I. A.; de Morais, L. C. S. L.; dos Anjos, R. M.; Dos Santos, A. F.; de Oliveira, C. S.; de Athayde-Filho, P. F.

-

PubChem. 4-Phenylimidazolidin-2-one. [Link] (accessed Jan 14, 2026).

-

SpectraBase. This compound. [Link] (accessed Jan 14, 2026).

-

Organic Chemistry Portal. Imidazolidinone synthesis. [Link] (accessed Jan 14, 2026).

- Duncton, M. A. J. Minireview: Imidazolidin-2-ones in Medicinal Chemistry. Future Med. Chem.2011, 3, 1485-1503.

Sources

Spectroscopic Profile of 4-Phenyl-2-imidazolidinone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Phenyl-2-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular identification and elucidation.

Molecular Structure and Spectroscopic Correlation

This compound possesses a core imidazolidinone ring substituted with a phenyl group at the 4th position. This structure gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic processes. The molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol .[1]

To facilitate the discussion of the NMR data, the atoms in the this compound molecule are numbered as follows:

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, exhibits distinct signals corresponding to the aromatic and aliphatic protons, as well as the exchangeable N-H protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅ (Aromatic protons) |

| ~6.60 | s | 1H | NH (amide) |

| ~4.70 | t | 1H | H-4 |

| ~4.05 | s | 1H | NH (amine) |

| ~3.55 | t | 1H | H-5a |

| ~3.05 | t | 1H | H-5b |

Interpretation:

-

Aromatic Protons (C₆H₅): The multiplet observed around 7.35 ppm corresponds to the five protons of the phenyl group. The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

-

Amide and Amine Protons (NH): The two singlets at approximately 6.60 ppm and 4.05 ppm are assigned to the two N-H protons of the imidazolidinone ring. These signals are typically broad and their chemical shifts can be concentration and solvent dependent. Deuterium exchange experiments can confirm these assignments.

-

Methine Proton (H-4): The triplet at around 4.70 ppm is attributed to the proton at the C-4 position. It is split by the two adjacent protons on C-5.

-

Methylene Protons (H-5): The two protons on C-5 are diastereotopic, meaning they are chemically non-equivalent. This results in two distinct triplets at approximately 3.55 ppm and 3.05 ppm, each integrating to one proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=O (C-2) |

| ~144.0 | C-1' (ipso-carbon) |

| ~128.5 | C-3', C-5' (meta-carbons) |

| ~127.0 | C-4' (para-carbon) |

| ~126.5 | C-2', C-6' (ortho-carbons) |

| ~58.0 | C-4 |

| ~50.0 | C-5 |

Interpretation:

-

Carbonyl Carbon (C-2): The signal in the downfield region, around 161.0 ppm, is characteristic of a carbonyl carbon in an amide or urea-like functional group.

-

Aromatic Carbons: The signals between 126.5 and 144.0 ppm correspond to the six carbons of the phenyl ring. The ipso-carbon (C-1'), attached to the imidazolidinone ring, is found at the most downfield position in this group (~144.0 ppm). The other aromatic carbons appear at their expected chemical shifts.

-

Aliphatic Carbons (C-4 and C-5): The signals at approximately 58.0 ppm and 50.0 ppm are assigned to the sp³-hybridized carbons of the imidazolidinone ring, C-4 and C-5, respectively.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.[2][3]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3220 | Strong, Broad | N-H Stretching |

| 3030 | Medium | Aromatic C-H Stretching |

| 2920 | Medium | Aliphatic C-H Stretching |

| 1695 | Strong, Sharp | C=O Stretching (Amide I) |

| 1600, 1495 | Medium | C=C Stretching (Aromatic) |

| 1280 | Strong | C-N Stretching |

| 750, 700 | Strong | C-H Bending (Aromatic, monosubstituted) |

Interpretation:

-

N-H Stretching: The strong, broad absorption band around 3220 cm⁻¹ is characteristic of N-H stretching vibrations in the imidazolidinone ring, likely involving hydrogen bonding.

-

C-H Stretching: The absorptions above 3000 cm⁻¹ (at 3030 cm⁻¹) are indicative of C-H stretching in the aromatic ring, while the band at 2920 cm⁻¹ corresponds to C-H stretching in the aliphatic portion of the molecule.

-

C=O Stretching: A very strong and sharp absorption at 1695 cm⁻¹ is the characteristic carbonyl (C=O) stretching vibration of the cyclic urea (amide) group. This is often referred to as the Amide I band.

-

C=C Stretching: The absorptions at 1600 and 1495 cm⁻¹ are due to the C=C stretching vibrations within the phenyl ring.

-

C-N Stretching: The strong band at 1280 cm⁻¹ can be attributed to the C-N stretching vibration.

-

Aromatic C-H Bending: The strong bands at 750 and 700 cm⁻¹ are characteristic of out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.[5][6]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 162 | 80 | [M]⁺ (Molecular Ion) |

| 133 | 20 | [M - C₂H₃N]⁺ |

| 105 | 100 | [C₇H₇N]⁺ |

| 104 | 95 | [C₇H₆N]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 162 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. Its relatively high intensity suggests a stable molecular ion.

-

Major Fragmentation Pathways: The fragmentation of this compound is driven by the stability of the resulting fragments.

Caption: Proposed fragmentation pathway for this compound.

A plausible fragmentation pathway involves the initial loss of a neutral fragment from the imidazolidinone ring. The base peak at m/z 105 likely corresponds to the formation of a stable aziridinium-like cation or a related rearranged species. Subsequent loss of a hydrogen radical leads to the peak at m/z 104. The peak at m/z 77 is the characteristic phenyl cation. Another fragmentation route could involve the loss of an ethylenimine fragment to give the peak at m/z 133.

Experimental Protocol: Mass Spectrometry

Standard procedures for EI-MS ensure accurate mass determination and reproducible fragmentation patterns.[8]

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Summary of Spectroscopic Data

The following diagram illustrates the overall workflow for the spectroscopic characterization of this compound.

Sources

- 1. 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. spectrabase.com [spectrabase.com]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chirality and Stereochemistry of 4-Phenyl-2-imidazolidinone

This guide provides a comprehensive technical overview of the synthesis, stereochemistry, and applications of 4-Phenyl-2-imidazolidinone, a crucial chiral auxiliary in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical methodologies that underpin the use of this versatile molecule.

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single, desired enantiomer is a critical aspect of modern drug discovery and development.

This compound is a prominent member of the class of compounds known as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. The imidazolidinone scaffold has proven to be a robust and versatile platform for asymmetric synthesis due to its conformational rigidity and the steric directing effects it imparts.[2]

Stereochemistry of this compound

The core structure of this compound contains a stereocenter at the 4-position of the imidazolidinone ring, where the phenyl group is attached. This gives rise to two enantiomeric forms: (R)-4-Phenyl-2-imidazolidinone and (S)-4-Phenyl-2-imidazolidinone.

Caption: A simplified workflow for the asymmetric synthesis.

This method leverages the existing stereocenter in the starting material to directly form the desired enantiomer of the imidazolidinone.

Chiral Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture. The most common method for this is through the formation of diastereomeric salts. Principle of Diastereomeric Salt Resolution:

-

Salt Formation: The racemic this compound, which can act as a weak base, is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a mixture of two diastereomeric salts.

-

Separation: Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. [3]3. Liberation: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure this compound and recover the resolving agent.

Commonly Used Chiral Resolving Agents:

| Resolving Agent | Type |

| (+)-Tartaric acid | Acid |

| (-)-Dibenzoyltartaric acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| (R)-(-)-Mandelic acid | Acid |

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Dissolution: Dissolve the racemic this compound and a stoichiometric equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to adjust the pH to basic.

-

Extraction: Extract the liberated enantiomerically pure this compound with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified enantiomer.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Techniques for Stereochemical Analysis

Confirming the enantiomeric purity of this compound is crucial. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. [4]It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Typical Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralpak® IB or similar cellulose-based column [5] |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures [5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Protocol for Chiral HPLC Analysis:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral HPLC column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Detection: Monitor the eluent using a UV detector.

-

Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer, it is less accurate for determining high enantiomeric excess compared to chiral HPLC.

Applications in Asymmetric Synthesis

This compound and its derivatives are widely used as chiral auxiliaries in a variety of asymmetric reactions. [2]

Asymmetric Alkylation

One of the most common applications is in the diastereoselective alkylation of enolates. The imidazolidinone auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate. The steric bulk of the phenyl group on the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to the opposite face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding an enantiomerically enriched carboxylic acid.

Asymmetric Aldol Reactions

Similarly, chiral imidazolidinone auxiliaries can be used to control the stereochemistry of aldol reactions. The boron enolates derived from N-acyl imidazolidinones react with aldehydes with high diastereoselectivity.

Asymmetric Michael Additions

The use of this compound auxiliaries also extends to asymmetric conjugate (Michael) additions, enabling the stereocontrolled formation of carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl system.

The versatility of 2-imidazolidinones as chiral auxiliaries makes them valuable tools in the synthesis of complex, biologically active molecules. [2]

Conclusion

This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its rigid stereochemical framework and the directing influence of the phenyl group provide a powerful means of controlling the stereochemical outcome of a wide range of chemical transformations. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for its effective application in the development of enantiomerically pure pharmaceuticals and other fine chemicals. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this exciting and impactful field.

References

-

Asymmetric Synthesis with Fischer Carbene Complexes: The Development of Imidazolidinone and Oxazolidinone Complexes. Organometallics. Available at: [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

-

Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PubMed Central. Available at: [Link]

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

-

Separation of 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available at: [Link]

-

ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. NIH. Available at: [Link]

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]

- Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.

-

Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. PubMed Central. Available at: [Link]

-

Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

4-Phenylimidazolidin-2-one. PubChem. Available at: [Link]

-

Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

-

Analysis of tetramisole metabolites- Is "Aminorex" found in Forensic Samples of Cocaine Users actually this compound?. ResearchGate. Available at: [Link]

-

Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. PubMed. Available at: [Link]

-

Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. PubMed. Available at: [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. PubMed Central. Available at: [Link]

-

4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. precisionFDA. Available at: [Link]

-

Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PubMed Central. Available at: [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. ResearchGate. Available at: [Link]

Sources

The Practitioner's Guide to 4-Phenyl-2-imidazolidinone: A Versatile Chiral Auxiliary in Modern Asymmetric Synthesis

Abstract

In the landscape of asymmetric synthesis, the demand for robust and predictable methods to control stereochemistry is paramount for researchers in academia and professionals in the pharmaceutical industry. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable strategy for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] This technical guide provides an in-depth exploration of 4-Phenyl-2-imidazolidinone, a highly effective and increasingly utilized chiral auxiliary. We will delve into its synthesis, mechanisms of stereocontrol, and diverse applications in key synthetic transformations, including asymmetric alkylation and Diels-Alder reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern its efficacy.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single diastereomer.[1] This diastereomer can then be purified, and the chiral auxiliary subsequently cleaved to yield the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by several key criteria:

-

High Stereodilection: The ability to induce a high degree of facial selectivity in chemical transformations.

-

Ease of Installation and Removal: The auxiliary should be readily attached to the substrate and cleaved under mild conditions without racemization of the product.

-

High Yields: Both the attachment and cleavage steps, as well as the diastereoselective reaction itself, should proceed in high chemical yield.

-

Recoverability and Recyclability: The ability to recover the auxiliary in high yield for reuse is crucial for cost-effectiveness and sustainability.[2]

This compound has emerged as a powerful chiral auxiliary that meets these criteria, offering distinct advantages in certain applications over more traditional auxiliaries like Evans' oxazolidinones.[3] Its unique structural features and electronic properties contribute to its high performance in a range of asymmetric transformations.

Synthesis of this compound

The accessibility of a chiral auxiliary in its enantiomerically pure form is a prerequisite for its widespread use. (S)-4-Phenyl-2-imidazolidinone is commonly synthesized from the readily available and relatively inexpensive amino acid, (S)-phenylglycine. The synthesis involves the reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization to form the imidazolidinone ring.

Synthesis of (S)-Phenylglycinol

The reduction of N-Boc protected (S)-phenylglycine is a common route to obtain the corresponding amino alcohol, (S)-phenylglycinol.[4] The Boc protecting group is crucial to prevent side reactions and ensure a clean reduction of the carboxylic acid.

Cyclization to (S)-4-Phenyl-2-imidazolidinone

The cyclization of (S)-phenylglycinol to form the imidazolidinone ring can be achieved through various methods, including the use of phosgene or its equivalents, or diethyl carbonate. The use of diethyl carbonate with a catalytic amount of a base like potassium carbonate is a safer and more environmentally benign approach.[5]

Experimental Protocol: Synthesis of (S)-4-Phenyl-2-imidazolidinone

Step 1: Reduction of N-Boc-(S)-phenylglycine

-

To a solution of N-Boc-(S)-phenylglycine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure. The resulting crude N-Boc-(S)-phenylglycinol can be used in the next step without further purification.[4]

Step 2: Cyclization to (S)-4-Phenyl-2-imidazolidinone

-

In a round-bottom flask equipped with a distillation apparatus, combine the crude N-Boc-(S)-phenylglycinol (1.0 eq.), diethyl carbonate (2.5 eq.), and potassium carbonate (0.1 eq.).[5]

-

Heat the mixture to 130-140 °C. Ethanol will begin to distill from the reaction mixture.

-

Continue heating until the distillation of ethanol ceases.

-

Cool the reaction mixture to room temperature and dissolve the residue in dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization from ethyl acetate/hexanes to afford (S)-4-Phenyl-2-imidazolidinone as a white solid.[5]

Asymmetric Alkylation: Stereoselective C-C Bond Formation

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. The use of this compound as a chiral auxiliary provides excellent stereocontrol in these reactions. The process begins with the N-acylation of the auxiliary, followed by enolate formation and subsequent reaction with an electrophile.

N-Acylation of this compound

The first step in utilizing the auxiliary is its acylation to introduce the desired pro-chiral substrate. This is typically achieved by deprotonation of the imidazolidinone nitrogen with a strong base like n-butyllithium, followed by quenching with an acyl chloride.[6]

Experimental Protocol: N-Acylation of (S)-4-Phenyl-2-imidazolidinone

-

Dissolve (S)-4-Phenyl-2-imidazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq.) dropwise via syringe and stir the mixture for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6]

Diastereoselective Enolate Alkylation

The high diastereoselectivity observed in the alkylation of N-acylated 4-phenyl-2-imidazolidinones is attributed to a chelation-controlled transition state. The lithium enolate forms a rigid, five-membered chelate with the carbonyl oxygen of the imidazolidinone ring. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, which is opposite to the phenyl group at the C4 position.[7][8]

Diagram: Chelation-Controlled Alkylation

Caption: Chelation model for diastereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation

-

To a solution of the N-acylated (S)-4-phenyl-2-imidazolidinone (1.0 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq.) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to obtain the alkylated product.

Data Summary: Asymmetric Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | >95:5 | 85 |

| Benzyl Bromide | >95:5 | 90 |

| Allyl Bromide | >95:5 | 88 |

| Isopropyl Iodide | >92:8 | 75 |

Asymmetric Diels-Alder Reaction: A Powerful Tool for Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[9][10] When this compound is used as a chiral catalyst, it facilitates highly enantioselective [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes.

Mechanism of Catalysis

In the presence of a Brønsted acid co-catalyst, the chiral secondary amine of the imidazolidinone reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion is more reactive towards the diene than the starting aldehyde, and its formation lowers the LUMO of the dienophile, accelerating the Diels-Alder reaction.[9][11] The phenyl group on the imidazolidinone effectively shields one face of the iminium ion, directing the diene to approach from the opposite face, thus controlling the enantioselectivity of the cycloaddition.[10][11]

Diagram: Catalytic Cycle of Asymmetric Diels-Alder Reaction

Caption: Catalytic cycle for the imidazolidinone-catalyzed Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

-

To a solution of (S)-4-phenyl-2-imidazolidinone (20 mol%) and a Brønsted acid co-catalyst (e.g., trifluoroacetic acid, 20 mol%) in a suitable solvent (e.g., dichloromethane/water 95:5 v/v) at -78 °C, add the α,β-unsaturated aldehyde (1.0 eq.).

-

Stir the mixture for 5-10 minutes.

-

Add the diene (1.2 eq.) in one portion.

-

Stir the reaction at -78 °C for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Data Summary: Asymmetric Diels-Alder Reaction

| Dienophile | Diene | Enantiomeric Excess (ee, %) | Yield (%) |

| Crotonaldehyde | Cyclopentadiene | 93 (endo) | 85 |

| Cinnamaldehyde | Cyclopentadiene | 94 (endo) | 75 |

| Acrolein | Isoprene | 90 | 88 |

| Methacrolein | 1,3-Cyclohexadiene | 92 | 82 |

Cleavage of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its removal from the product. The N-acyl bond of the imidazolidinone can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, alcohols, or aldehydes, without epimerization of the newly formed stereocenter.

Hydrolytic Cleavage to Carboxylic Acids

Treatment with lithium hydroxide in a mixture of THF and water is a common method for the hydrolytic cleavage of the N-acyl bond to afford the corresponding carboxylic acid.

Reductive Cleavage to Alcohols

Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol.

Experimental Protocol: Hydrolytic Cleavage

-

Dissolve the N-acylated product (1.0 eq.) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature for 4-8 hours.

-

Acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Conclusion

This compound has proven to be a highly versatile and effective chiral auxiliary in modern asymmetric synthesis. Its straightforward preparation from readily available starting materials, coupled with its ability to induce high levels of stereoselectivity in a variety of important chemical transformations, makes it an invaluable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this auxiliary in their own synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of new chemical entities.

References

-

BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol.

-

MacMillan, D. W. C., et al. (n.d.). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. CORE.

-

Harmata, M., et al. (2014). Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. The Journal of Organic Chemistry.

-

Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction.

-

Wikipedia. (n.d.). Chiral auxiliary.

-

ResearchGate. (2025). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis.

-

BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis.

- Blackmore, T. R., & Thompson, P. E. (2011).

-

ChemicalBook. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone synthesis.

-

Guidechem. (n.d.). What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone?.

-

Houk, K. N., & Gordillo, R. (n.d.). Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. Journal of the American Chemical Society.

-

Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

-

University of Liverpool. (n.d.). Stereoselectivity in organic synthesis.

-

Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

National Institutes of Health. (n.d.). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.

-

University of California, Irvine. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at.

-

ResearchGate. (n.d.). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids.

-

American Chemical Society Publications. (n.d.). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D.

-

MacMillan, D. W. C., & Northrup, A. B. (n.d.). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. MacMillan Group.

-

Li, G., et al. (n.d.). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene.

-

Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group.

-

MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

-

ResearchGate. (2015). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates.

-

ResearchGate. (n.d.). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.

-

American Chemical Society Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.

-

National Center for Biotechnology Information. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds.

-

Royal Society of Chemistry. (n.d.). Catalyst- and excess reagent recycling in aza-Michael additions.

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fash.

-

University of California, Los Angeles. (n.d.). felkin-ahn and cram chelate.

- Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49–53.

-

National Center for Biotechnology Information. (n.d.). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies.

-

American Chemical Society Publications. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds.

-

BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.

-

National Institutes of Health. (n.d.). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate.

-

Michigan State University Department of Chemistry. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 5. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Ascendance of Imidazolidinones: A Guide to Discovery, Mechanism, and Application in Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly within pharmaceutical development where the chirality of a molecule dictates its biological activity. Chiral auxiliaries, which temporarily impart stereochemical control onto a prochiral substrate, represent a robust and reliable strategy for achieving high levels of asymmetric induction.[1] Among the various classes of auxiliaries, imidazolidinones have emerged as exceptionally versatile and powerful tools, largely due to the pioneering work of David W. C. MacMillan, who reimagined their role not just as stoichiometric auxiliaries but as true organocatalysts.[2]

This guide provides a deep dive into the discovery and development of imidazolidinone-based chiral auxiliaries, focusing on their evolution into the renowned MacMillan organocatalysts. We will explore the mechanistic principles that govern their function, provide field-tested experimental protocols, and illustrate their broad utility in key asymmetric transformations that are vital to drug discovery and development.

Conceptual Leap: From Chiral Auxiliary to Organocatalyst

The paradigm shift occurred when the MacMillan group conceptualized that a chiral secondary amine, specifically an imidazolidinone, could react reversibly with α,β-unsaturated aldehydes to form a chiral iminium ion.[2][6] This process, termed iminium catalysis, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde system, activating it toward nucleophilic attack in a manner analogous to traditional Lewis acid catalysis.[2][7] The key innovation was that this activation could be achieved with a substoichiometric amount of a small organic molecule, ushering in a new era of organocatalysis.[8]

The first-generation MacMillan catalyst, (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, was successfully applied to the first highly enantioselective organocatalytic Diels-Alder reaction, a benchmark transformation in organic synthesis.[8] This seminal work demonstrated that the bulky benzyl group on the imidazolidinone framework effectively shields one face of the iminium ion intermediate, forcing the diene to approach from the less hindered face and thereby ensuring high enantiofacial discrimination.[6]

Diagram 1: General Structure of Imidazolidinone Catalysts

Caption: General structure of the imidazolidin-4-one scaffold.

The Mechanism of Iminium Catalysis

The catalytic cycle is the heart of the imidazolidinone's efficacy. It is a self-validating system where the catalyst is regenerated after directing the stereochemical outcome.

-

Iminium Ion Formation: The cycle begins with the rapid and reversible condensation of the chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde. In the presence of an acid co-catalyst (often the hydrochloride salt of the amine itself), a molecule of water is eliminated to form a transient, but highly reactive, chiral iminium ion.[9]

-

LUMO-Lowering and Stereocontrol: The formation of the positively charged iminium ion significantly lowers the LUMO energy of the dienophile (or Michael acceptor), accelerating the rate of nucleophilic attack.[2] The stereochemistry of the catalyst, particularly the bulky substituents, creates a sterically defined environment that shields one of the π-faces of the iminium ion.[10]

-

Nucleophilic Attack: The nucleophile (e.g., a diene, indole, or enol) attacks the β-carbon of the iminium ion from the exposed face, creating the new carbon-carbon bond with a high degree of stereocontrol.[9]

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is rapidly hydrolyzed by water present in the reaction medium. This step releases the enantioenriched aldehyde product and regenerates the protonated imidazolidinone catalyst, allowing it to re-enter the catalytic cycle.[6]

Diagram 2: Catalytic Cycle of Imidazolidinone-Mediated Diels-Alder Reaction

Caption: The catalytic cycle for an enantioselective Diels-Alder reaction.

Second-Generation Catalysts and Expanded Scope

While the initial catalyst was groundbreaking, further development led to second-generation imidazolidinones with enhanced reactivity and broader applicability. For instance, removing the gem-dimethyl groups and introducing a tert-butyl group at the 2-position, as seen in (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, proved highly effective for Friedel-Crafts alkylations of electron-rich aromatics like indoles and pyrroles.[11] This modification optimized the steric and electronic environment for these specific transformations, demonstrating the "tunable" nature of the imidazolidinone scaffold.

The success of this catalyst design has enabled a wide array of asymmetric transformations with high enantioselectivity.

Key Applications:

-

Diels-Alder Reactions: Formation of complex carbocycles.[8]

-

Friedel-Crafts Alkylations: Asymmetric C-C bond formation with indoles, pyrroles, and other electron-rich heterocycles.[9]

-

1,3-Dipolar Cycloadditions: Synthesis of chiral five-membered heterocycles.[7]

-

Michael Additions: Conjugate addition of various nucleophiles to enals.

-

α-Halogenations: Direct, enantioselective fluorination and chlorination.

Table 1: Performance of (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone in the Friedel-Crafts Alkylation of Indoles

| Entry | α,β-Unsaturated Aldehyde | Nucleophile | Yield (%) | ee (%) |

| 1 | Crotonaldehyde | Indole | 83 | 90 |

| 2 | Cinnamaldehyde | Indole | 91 | 92 |

| 3 | Crotonaldehyde | 5-MeO-Indole | 87 | 93 |

| 4 | Furfuralacrolein | Indole | 86 | 90 |

| 5 | Cinnamaldehyde | 2-Me-Indole | 85 | 91 |

| Data is representative of typical results reported in the literature for this class of reaction. |

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole

This protocol describes a self-validating system for the enantioselective alkylation of indole with cinnamaldehyde using a second-generation MacMillan catalyst. The causality behind each step is explained to provide field-proven insight.

Materials:

-

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%)

-

Trifluoroacetic acid (TFA, 20 mol%)

-

Indole (1.2 equiv)

-

Cinnamaldehyde (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Catalyst Activation (Rationale: Pre-formation of the active catalytic species):

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazolidinone catalyst (0.2 equiv).

-

Dissolve the catalyst in anhydrous DCM (approx. 0.5 M relative to the aldehyde).

-

Add trifluoroacetic acid (0.2 equiv) and stir the solution for 5-10 minutes at room temperature. This step ensures the amine is protonated, which is crucial for efficient iminium ion formation and catalyst turnover.

-

-

Reaction Setup (Rationale: Controlled addition to manage exotherms and side reactions):

-

In a separate flask, dissolve indole (1.2 equiv) in anhydrous DCM.

-

Add the indole solution to the activated catalyst mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath. Lower temperatures often enhance enantioselectivity by favoring the more ordered transition state.

-

Slowly add cinnamaldehyde (1.0 equiv) dropwise over 5 minutes.

-

-